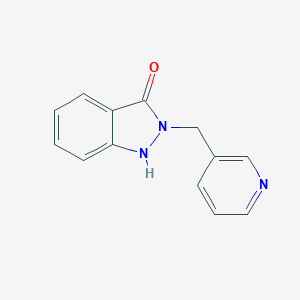
2-(3-Pyridylmethyl)indazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-吡啶-3-基甲基-1,2-二氢-吲唑-3-酮是一种属于吲唑家族的杂环化合物。 吲唑衍生物以其多样的生物活性而闻名,包括抗炎、抗菌、抗癌和抗病毒特性 。该化合物具有连接到吲唑核心上的吡啶环,使其成为药物化学中宝贵的支架。
准备方法
合成路线和反应条件: 2-吡啶-3-基甲基-1,2-二氢-吲唑-3-酮的合成通常涉及在酸性或碱性条件下,2-吡啶甲醛与肼衍生物的缩合。 反应通过形成一个中间体腙进行,该腙环化形成吲唑环 。
工业生产方法: 该化合物的工业生产方法可能涉及优化反应条件以提高产量和纯度。 这包括使用催化剂、控制温度和溶剂体系,有利于所需产物的形成 。
反应类型:
氧化: 该化合物可以进行氧化反应,导致形成各种氧化衍生物。
还原: 还原反应可以将该化合物转化为其还原形式,这些形式可能表现出不同的生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠和氢化铝锂。
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而取代可以引入各种官能团,例如卤素、烷基或芳基 。
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 2-(3-Pyridylmethyl)indazolinone exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit cancer cell proliferation through the modulation of specific signaling pathways, particularly those involved in apoptosis and cell cycle regulation .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics .
3. Enzyme Inhibition
this compound has been identified as an inhibitor of certain enzymes, including kinases involved in cancer progression. This inhibition can lead to decreased tumor growth and resistance to chemotherapy, highlighting its potential as a therapeutic agent .
Material Science Applications
1. Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to serve as a charge transport material has been explored in several studies, indicating improved efficiency in device performance .
2. Sensor Development
Due to its chemical structure, this compound can be utilized in the fabrication of chemical sensors. Its sensitivity to specific analytes allows for the development of sensors that can detect environmental pollutants or biological markers, contributing to advancements in environmental monitoring and healthcare diagnostics .
Case Studies
| Study Title | Application Focus | Findings |
|---|---|---|
| "Anticancer Activity of Indazolinone Derivatives" | Cancer Research | Demonstrated inhibition of cell proliferation in various cancer cell lines through apoptosis induction. |
| "Antimicrobial Efficacy of New Indazolinone Compounds" | Microbiology | Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| "Charge Transport Properties of this compound" | Material Science | Confirmed enhanced charge mobility when used in OLED applications, leading to increased device efficiency. |
作用机制
2-吡啶-3-基甲基-1,2-二氢-吲唑-3-酮的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过与活性位点或别构位点结合来抑制酶活性,从而调节酶的功能。 此外,它可能与细胞受体相互作用,影响信号转导通路和细胞反应 。
类似化合物:
吲唑: 一个具有类似核心结构但缺少吡啶环的母体化合物。
2-苯基吲唑: 一个用苯基取代吡啶环的衍生物。
3-氨基-1,2-二氢-吲唑-3-酮: 一个在吲唑环的 3 位有一个氨基的化合物.
独特之处: 2-吡啶-3-基甲基-1,2-二氢-吲唑-3-酮由于吡啶环的存在而独一无二,吡啶环增强了其生物活性和化学通用性。 这种结构特征允许与生物靶标进行更广泛的相互作用,并具有多种治疗应用的潜力 。
相似化合物的比较
Indazole: A parent compound with a similar core structure but lacking the pyridine ring.
2-Phenylindazole: A derivative with a phenyl group instead of a pyridine ring.
3-Amino-1,2-dihydro-indazol-3-one: A compound with an amino group at the 3-position of the indazole ring.
Uniqueness: 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the pyridine ring, which enhances its biological activity and chemical versatility. This structural feature allows for a broader range of interactions with biological targets and the potential for diverse therapeutic applications .
生物活性
Overview
2-(3-Pyridylmethyl)indazolinone, also known as 2-Pyridin-3-ylmethyl-1,2-dihydro-indazol-3-one, is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The presence of the pyridine ring in its structure enhances its chemical versatility and biological interactions.
| Property | Details |
|---|---|
| CAS Number | 120273-58-7 |
| Molecular Formula | C13H11N3O |
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | 2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
| InChI Key | SKZAIZCDZYPCRF-UHFFFAOYSA-N |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The compound can function as an enzyme inhibitor by binding to active or allosteric sites, thereby modulating the enzyme's function. This mechanism facilitates its potential therapeutic applications in treating various diseases.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. A study demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancers, by targeting specific signaling pathways involved in tumor growth and survival.
Antimicrobial Properties
The compound also displays notable antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB that are crucial in inflammatory responses.
Case Studies and Research Findings
-
Anticancer Study :
- Objective : Evaluate the effect of this compound on breast cancer cells.
- Methodology : MCF-7 breast cancer cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with induction of apoptosis confirmed through flow cytometry analysis.
-
Antimicrobial Study :
- Objective : Assess the antibacterial efficacy against Staphylococcus aureus and Escherichia coli.
- Methodology : Minimum inhibitory concentration (MIC) tests were performed.
- Results : The compound exhibited MIC values of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating strong antibacterial activity.
-
Anti-inflammatory Study :
- Objective : Investigate the impact on TNF-alpha production in macrophages.
- Methodology : RAW 264.7 macrophages were treated with lipopolysaccharide (LPS) in the presence of the compound.
- Results : A dose-dependent decrease in TNF-alpha levels was noted, highlighting its potential as an anti-inflammatory agent.
属性
CAS 编号 |
120273-58-7 |
|---|---|
分子式 |
C13H11N3O |
分子量 |
225.25 g/mol |
IUPAC 名称 |
2-(pyridin-3-ylmethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C13H11N3O/c17-13-11-5-1-2-6-12(11)15-16(13)9-10-4-3-7-14-8-10/h1-8,15H,9H2 |
InChI 键 |
SKZAIZCDZYPCRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC3=CN=CC=C3 |
Key on ui other cas no. |
120273-58-7 |
同义词 |
2-(3-pyridylmethyl)indazolinone ICI 207968 ICI-207968 ICI207968 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















